4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
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Overview
Description
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, which are crucial in constructing the compound’s complex structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control over reaction conditions, such as temperature and residence time, which are critical for optimizing the synthesis of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Halogen substituents in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
What sets 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one apart is its combination of halogen substituents and the presence of both pyrazole and pyrimidine rings
Properties
IUPAC Name |
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N4O/c24-18-9-6-14(10-19(18)25)12-32-13-16(21(31-32)15-4-2-1-3-5-15)7-8-17-11-20(23(26,27)28)30-22(33)29-17/h1-11,13H,12H2,(H,29,30,33)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNJQOQUDRBFN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=NC(=O)NC(=C3)C(F)(F)F)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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